REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([O:13]C)(=[O:12])[CH:10]=[CH2:11]>[Na]>[CH2:1]([O:8][CH2:11][CH2:10][C:9]([OH:13])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:14|
|
Name
|
|
Quantity
|
25.9 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
249 mg
|
Type
|
catalyst
|
Smiles
|
[Na]
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
After quenching with saturated aqueous ammonium chloride solution (200 ml) the mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate (2×300 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in ethanol (300 ml)
|
Type
|
ADDITION
|
Details
|
1M aqueous sodium hydroxide solution (300 ml) was added dropwise
|
Type
|
CUSTOM
|
Details
|
After 3 hours the ethanol was removed under reduced pressure
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
the aqueous residue was washed with dichloromethane (200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in 10% aqueous potassium carbonate solution (300 ml)
|
Type
|
WASH
|
Details
|
washed with diethylether (300 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with dichloromethane (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |